1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose

説明

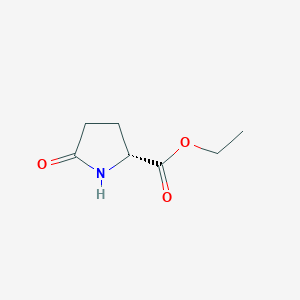

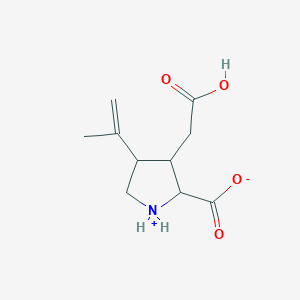

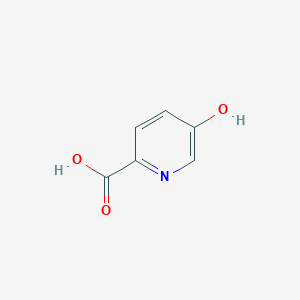

“1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose” is a chemical compound used in nucleoside synthesis . It is a derivative of ribose, a type of sugar that is an essential component of certain important biological molecules like RNA and DNA .

Synthesis Analysis

The synthesis of “1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose” involves several steps. First, a methylation reaction occurs on the ribose in a reactor containing thionyl chloride and methyl alcohol . After this, the flask is filled with ethyl acetate, pyridine, and potassium carbonate and heated to 60–70 °C . Over 99 minutes at this temperature, benzyl chloride is intermittently dripped into the flask to react with the ribose directly . The subsequent solid nonacetylated ribose benzyl glycoside is isolated by neutralizing the flask liquid by addition of sulfuric acid, then suction of the precipitate . The benzyl ribose glucoside is then put into a separate flask, where glacial acetic acid and acetic anhydride are mixed with the benzyl glycoside under a maintained temperature from −5 to 5 °C for 5 hours . The final product is obtained after recrystallization with ethyl alcohol and isolation by known filtering methods .

Molecular Structure Analysis

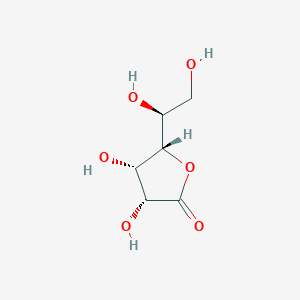

The molecular formula of “1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose” is C28H24O9 . Its molecular weight is 504.5 g/mol . The IUPAC name of the compound is (2R,3R,4R)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate .

Chemical Reactions Analysis

“1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose” is further reacted with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction and deprotected by an acid or base to form a pure artificial nucleotide .

科学的研究の応用

Industrial Synthesis

This compound is used in the patented formation of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose . The process involves a series of reactions including methylation, esterification, reduction, hydrolysis, and acetylation .

Use in Artificial Nucleotide Synthesis

1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose is further reacted with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction and deprotected by an acid or base to form a pure artificial nucleotide .

Use in Drug Synthesis

Analogues of natural nucleosides, which can be synthesized using this compound, are the leading line of drugs used to fight infections caused by HIV, hepatitis B and C viruses, Dengue virus, Ebola virus, herpes virus, and others .

Use in Research

This compound is marked as “Research Use Only” by Thermo Scientific Chemicals , indicating its importance in various research applications.

Use in Organic Chemistry

As an organic compound, it is used in various organic chemistry reactions and syntheses .

Use in Biochemistry

Given its role in the synthesis of nucleotides and nucleoside analogues, it is likely to be used in various biochemical studies and experiments .

作用機序

Target of Action

1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose, also known as β-D-ribofuranose 1-acetate 2,3,5-tribenzoate, is primarily used in the synthesis of nucleosides . Nucleosides are the building blocks of DNA and RNA, playing a crucial role in numerous biological processes.

Mode of Action

The compound is used as a starting material in the formation of artificial nucleotides . It is reacted with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction . The resulting product is then deprotected by an acid or base to form a pure artificial nucleotide .

Result of Action

The primary result of the action of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose is the production of artificial nucleotides . These nucleotides can be incorporated into DNA or RNA strands, potentially influencing the function of these molecules.

Action Environment

The action of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose is influenced by various environmental factors. For instance, the temperature and pH conditions can affect the efficiency of the silyl-Hilbert–Johnson reaction . Additionally, the stability of the compound and the resulting nucleosides can be affected by factors such as light, heat, and pH.

特性

IUPAC Name |

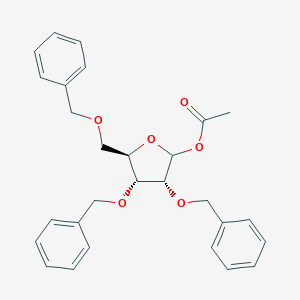

[(3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O6/c1-21(29)33-28-27(32-19-24-15-9-4-10-16-24)26(31-18-23-13-7-3-8-14-23)25(34-28)20-30-17-22-11-5-2-6-12-22/h2-16,25-28H,17-20H2,1H3/t25-,26-,27-,28?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWPSDGLXXKBKZ-STQJPMTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556349 | |

| Record name | 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose | |

CAS RN |

58381-23-0 | |

| Record name | 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one](/img/structure/B14821.png)

![1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14837.png)